3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as HMBA, is a synthetic compound that has been widely studied for its potential applications in cancer therapy. HMBA has been shown to induce differentiation in a variety of cancer cell lines, leading to decreased proliferation and increased sensitivity to chemotherapy.
Scientific Research Applications
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer. 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is thought to involve the activation of protein kinase C (PKC) and the induction of histone acetylation. PKC is a key regulator of cell differentiation and proliferation, and its activation by 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide leads to downstream signaling events that result in differentiation and decreased proliferation of cancer cells. Histone acetylation is a process that regulates gene expression, and 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to induce histone acetylation in cancer cells, leading to changes in gene expression that promote differentiation.
Biochemical and Physiological Effects:
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to induce differentiation in cancer cells, leading to decreased proliferation and increased sensitivity to chemotherapy. It has also been shown to sensitize cancer cells to radiation therapy, leading to increased efficacy of this treatment. In addition, 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide is its ability to induce differentiation in a variety of cancer cell lines, making it a potentially useful tool for studying the mechanisms of differentiation and proliferation in cancer cells. However, one limitation is that 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo. In addition, 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have variable effects on different types of cancer cells, and its efficacy may depend on the specific cell line being studied.
Future Directions
There are several potential future directions for research on 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of novel derivatives of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide that may have increased efficacy and decreased toxicity compared to the parent compound. Another area of interest is the study of the mechanisms underlying the variable effects of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide on different types of cancer cells, which may lead to the development of personalized cancer therapies. Finally, the potential applications of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide in the treatment of inflammatory diseases such as rheumatoid arthritis warrant further investigation.
properties
IUPAC Name |
3-(3-hydroxy-3-methylbut-1-ynyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,26)12-10-16-6-5-7-17(14-16)21(25)23-13-11-18-15-24-20-9-4-3-8-19(18)20/h3-9,14-15,24,26H,11,13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQGQMNGOJBRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)NCCC2=CNC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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